molecular formula C15H14N2O4 B2599146 Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate CAS No. 339101-51-8

Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate

Cat. No.: B2599146
CAS No.: 339101-51-8
M. Wt: 286.287
InChI Key: FQHXQLKVARKHAW-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate is an organic compound with the molecular formula C15H14N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate typically involves the reaction of 4-methoxyaniline with methyl 3-pyridinecarboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-hydroxyphenyl)carbamoyl]pyridine-4-carboxylate
  • Methyl 3-[(4-chlorophenyl)carbamoyl]pyridine-4-carboxylate
  • Methyl 3-[(4-nitrophenyl)carbamoyl]pyridine-4-carboxylate

Uniqueness

Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-20-11-5-3-10(4-6-11)17-14(18)13-9-16-8-7-12(13)15(19)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHXQLKVARKHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CN=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329911
Record name methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339101-51-8
Record name methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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